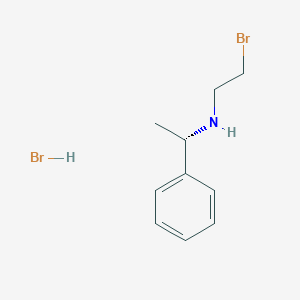
(S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
概要
説明
ベンゾクタミンは、鎮静作用と抗不安作用を持つ薬物です。シバ・ガイギー社からタキチンという商品名で販売されています。ほとんどの鎮静剤とは異なり、ベンゾクタミンは臨床試験で呼吸抑制を引き起こすのではなく、むしろ呼吸器系を刺激します。 これは、ジアゼパムなどのベンゾジアゼピン系薬物のような他の鎮静剤や抗不安剤のより安全な代替手段となります .
2. 製法
ベンゾクタミンの合成は、いくつかのステップを伴います。一般的な合成経路の1つは、N-メチル-9,10-エタノアントラセン-9(10H)-メタンアミンを適切な試薬と制御された条件下で反応させることを含みます。 工業生産方法は、通常、最適化された反応条件を使用して、高収率と高純度を確保するために大規模合成を行います .
準備方法
The synthesis of benzoctamine involves several steps. One common synthetic route includes the reaction of N-methyl-9,10-ethanoanthracene-9(10H)-methanamine with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
ベンゾクタミンは、次のようなさまざまな化学反応を起こします。
酸化: ベンゾクタミンは、特定の条件下で酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、ベンゾクタミンの構造を変更するために実行できます。
置換: ベンゾクタミンは、特定の官能基が他の官能基と置換される置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒があります。
4. 科学研究への応用
ベンゾクタミンは、広範な科学研究への応用があります。
科学的研究の応用
Benzoctamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and pathways.
Biology: Benzoctamine is studied for its effects on biological systems, particularly its anxiolytic and sedative properties.
Medicine: It is used in the treatment of anxiety, aggression, enuresis, fear, and minor social maladjustment in children.
作用機序
ベンゾクタミンがどのように不安を軽減し、鎮静作用を生み出すのか、その正確なメカニズムは完全には解明されていません。 それは前脳におけるセロトニンのレベルを上昇させることが発見されており、これはセロトニン再取り込み阻害薬と同様の抗不安効果を仲介している可能性があります。 ベンゾクタミンはまた、エピネフリンとノルエピネフリンに対する拮抗作用があり、その薬理学的および行動的効果に貢献しています .
類似化合物との比較
ベンゾクタミンは、ジベンゾビシクロオクタジエンと呼ばれる化合物のクラスに属します。それは、3次元構造の4つの環からなるテトラシクリック化合物です。それは、テトラシクリック系抗うつ薬であるマプロチリンと構造的に似ており、側鎖の長さだけが異なります。 ジアゼパムなどのベンゾジアゼピンとは異なり、ベンゾクタミンは呼吸抑制を引き起こさないため、より安全な代替手段となっています .
類似化合物
- マプロチリン
- ジアゼパム
- クロルジアゼポキシド
ベンゾクタミンは、抗不安作用と鎮静作用を提供しながら呼吸器系を刺激するという独自の特性を持つため、他の類似化合物とは異なります .
特性
CAS番号 |
100596-36-9 |
|---|---|
分子式 |
C10H15Br2N |
分子量 |
309.04 g/mol |
IUPAC名 |
(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
COXLNWYFVXMNNR-FVGYRXGTSA-N |
SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NCCBr.Br |
正規SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
同義語 |
(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













